molecular formula C5H8Cl2N2 B094504 1-(2-chloroethyl)-1H-imidazole hydrochloride CAS No. 18994-78-0

1-(2-chloroethyl)-1H-imidazole hydrochloride

Cat. No. B094504
CAS RN: 18994-78-0
M. Wt: 167.03 g/mol
InChI Key: LXILQBZVZYRMND-UHFFFAOYSA-N
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Description

The compound "1-(2-chloroethyl)-1H-imidazole hydrochloride" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals and as intermediates in chemical syntheses. Although the provided papers do not directly discuss "this compound," they do provide insights into the synthesis, structure, and properties of related imidazole compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of imidazole derivatives can involve various starting materials and reaction conditions. For instance, the synthesis of 1-(2-chloroethyl)-2-imidazolidinone was achieved using urea and N-(hydroxyethyl)ethylenediamine through condensation and chlorination reactions, with a high yield of 91.5% . Similarly, imidazole-1-sulfonyl azide hydrochloride was synthesized from inexpensive materials in a one-pot reaction, demonstrating the versatility of imidazole chemistry . These methods suggest that the synthesis of "this compound" could also be performed through related pathways, potentially involving chlorination steps to introduce the 2-chloroethyl group.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is influenced by the substituents attached to the imidazole ring. For example, the crystal structures of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole were determined, showing differences in molecular geometries due to the substituents at the 1- and 4-positions of the imidazole ring . These findings highlight the importance of substituents in determining the molecular conformation and stability of imidazole derivatives, which would also apply to "this compound."

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including chlorination, aminolysis, and reactions with amines. For instance, chlorination of a nitriminoimidazolidine derivative led to a mixture of products, including 1-(β-chloroethyl)-2-imidazolidone . The reactivity of imidazole compounds with amines and other nucleophiles suggests that "this compound" could also participate in similar reactions, potentially leading to a range of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. The presence of hydrogen bonds and other supramolecular interactions can influence the properties of these compounds, as seen in the study of hydrochloride crystals based on an imidazo[1,2-a]pyridin-2-yl radical . The antifungal properties of certain imidazole derivatives, such as 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, also demonstrate the biological relevance of these compounds . These insights suggest that "this compound" would have distinct physical and chemical properties that could be explored for potential applications in pharmaceuticals or as a chemical intermediate.

Scientific Research Applications

  • Synthesis of α2-Adrenergic Agonist Medetomidine : A study describes an efficient synthesis of a related compound, 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, which is used in the preparation of the α2-adrenergic agonist medetomidine (Kudzma & Turnbull, 1991).

  • Antifungal Properties : Another research highlighted the synthesis and antifungal properties of 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, demonstrating its high efficacy against guinea pig dermatophytosis upon topical application in cream and gel formulations (Ogata et al., 1983).

  • Anticonvulsant Activity : Research on 1-(naphthylalkyl)-1H-imidazoles, including compounds similar to 1-(2-chloroethyl)-1H-imidazole hydrochloride, has shown potent anticonvulsant activity. These compounds, with various functional groups, exhibit a high therapeutic index between anticonvulsant and depressant activity (Walker et al., 1981).

  • Cytotoxic Activity : A study characterized the cytotoxic activity of 1-chloroethyl-2-chloromethyl-2-imidazoline hydrochloride (a related compound), showing it has a cell-cycle state nonspecific cytotoxic effect and does not induce breaks in DNA macromolecules (Mircheva, 1988).

  • Corrosion Inhibition : Imidazole derivatives have been investigated for their corrosion inhibition properties on mild steel in acidic environments. The study suggests these compounds act as mixed-type inhibitors, offering significant protection against corrosion (Ouakki et al., 2019).

properties

IUPAC Name

1-(2-chloroethyl)imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c6-1-3-8-4-2-7-5-8;/h2,4-5H,1,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXILQBZVZYRMND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373925
Record name 1-(2-chloroethyl)-1H-imidazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18994-78-0
Record name 1-(2-chloroethyl)-1H-imidazole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroethyl)-1H-imidazole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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